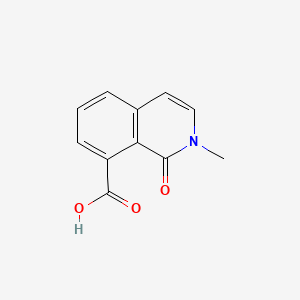
1,2-ジヒドロ-2-メチル-1-オキソイソキノリン-8-カルボン酸
説明
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物の合成
この化合物は、キノリン構造を持つため、さまざまな薬物の合成のための主要な骨格として機能します。キノリン構造は、天然および合成化合物における重要なセグメントです。 キノリン誘導体の汎用性により、それらは医薬品化学において不可欠であり、潜在的な治療効果を持つ生物活性分子を作成するために使用されています .
アセチルコリンエステラーゼ阻害剤の開発
研究者は、アセチルコリンエステラーゼ酵素の阻害において強力な効力を示す、2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミドの誘導体を合成しました。 これは、アルツハイマー病などの神経変性疾患の治療に不可欠です。これらの阻害剤は、神経伝達物質アセチルコリンの分解を阻害することで、認知機能を潜在的に強化できるためです .
アルツハイマー病治療研究
以前はアルツハイマー病の治療に使用されていたキノリン誘導体であるタクリンは、肝毒性に関する懸念から置き換えられました。 1,2-ジヒドロ-2-メチル-1-オキソイソキノリン-8-カルボン酸の新規誘導体は、タクリンの有害な副作用がない代替治療法としての安全性と有効性について評価されています .
医薬品のリード化合物の開発
1,2-ジヒドロ-2-メチル-1-オキソイソキノリン-8-カルボン酸は、弱い第三級塩基として、酸と塩を形成することができ、医薬品研究において貴重なリード化合物となります。 さまざまな反応を受ける能力により、幅広い治療薬の開発が可能になります .
グリーンケミストリーの応用
1,2-ジヒドロ-2-メチル-1-オキソイソキノリン-8-カルボン酸を含むキノリン誘導体の合成と官能基化は、グリーンケミストリーのプロトコルを使用して研究されています。 これらの方法は、環境への影響を減らし、化学製造における持続可能性を向上させることを目指しています .
高度な有機合成技術
この化合物は、遷移金属触媒反応や金属フリーイオン液体媒介反応などの高度な有機合成技術に関与しています。 これらの方法は、キノリン骨格の効率的な構築と官能基化に貢献しています .
神経変性疾患研究
この化合物の誘導体は、アルツハイマー病を超えた神経変性疾患研究における役割について研究されています。 神経伝達物質レベルを調節する可能性は、認知機能の低下を特徴とするさまざまな状態の治療に役立つ可能性があります .
化学教育と研究
1,2-ジヒドロ-2-メチル-1-オキソイソキノリン-8-カルボン酸は、化学合成の教育ツールとして、および新しい合成経路と反応を探索する研究対象として、学術機関でも使用されています .
生物活性
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid (CAS No. 1374651-82-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Formula: C₁₁H₉NO₃
Molecular Weight: 203.2 g/mol
IUPAC Name: 2-methyl-1-oxoisoquinoline-3-carboxylic acid
Appearance: Powder
Storage Temperature: Room Temperature
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit notable antimicrobial activity. In particular, compounds similar to 1,2-dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that derivatives with specific substituents can enhance antibacterial activity, suggesting that structural modifications may optimize effectiveness against resistant strains .
Cytotoxic Effects
In vitro studies have demonstrated that isoquinoline alkaloids possess cytotoxic properties against cancer cell lines. For instance, related compounds have been shown to induce apoptosis in human gastric cancer cells, with IC₅₀ values indicating significant inhibition of cell proliferation . The mechanism involves the induction of G2/M phase arrest and modulation of the Bax/Bcl-2 ratio, which are critical pathways in cancer cell apoptosis .
Neuroprotective Effects
Some isoquinoline derivatives are reported to exhibit neuroprotective effects. They may act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. This inhibition contributes to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study focused on the anticancer potential of isoquinoline derivatives, including 1,2-dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid. The compound was evaluated against various cancer cell lines (MGC-803 and HGC-27). The results indicated an IC₅₀ value of approximately 5.1 μM for MGC-803 cells, demonstrating significant anti-gastric cancer activity through topoisomerase I inhibition .
The biological activities of 1,2-dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid can be attributed to several mechanisms:
- Topoisomerase Inhibition: This mechanism is crucial for preventing DNA replication in cancer cells.
- Induction of Apoptosis: Modulation of apoptotic pathways enhances cell death in malignant cells.
- AChE Inhibition: This leads to increased acetylcholine levels, potentially benefiting cognitive function.
特性
IUPAC Name |
2-methyl-1-oxoisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-5-7-3-2-4-8(11(14)15)9(7)10(12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUJNHOVKHARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















